molecular formula C7H8N2O B12895818 1H-Pyrrolo[2,3-b]pyridine hydrate CAS No. 174813-86-6

1H-Pyrrolo[2,3-b]pyridine hydrate

Cat. No.: B12895818
CAS No.: 174813-86-6
M. Wt: 136.15 g/mol
InChI Key: PQYZEAZKHRHEQE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine hydrate provides researchers with a versatile chemical scaffold, commonly referred to as 7-azaindole, for the design and synthesis of novel bioactive compounds. Its core structure is a privileged motif in medicinal chemistry, enabling the development of potent and selective inhibitors for a range of therapeutic targets. This compound is particularly valuable in oncology research, where it serves as a critical hinge-binding component in small molecule inhibitors targeting tyrosine kinase receptors. Derivatives of this scaffold have demonstrated potent activity against Fibroblast Growth Factor Receptors (FGFR), with specific compounds showing IC50 values in the single-digit nanomolar range against FGFR1 and FGFR2, and inducing apoptosis in breast cancer cell lines . Furthermore, the scaffold has been successfully utilized in the development of c-Met inhibitors, mimicking the binding mode of established drugs and showing promise in suppressing tumor proliferation and invasion . Beyond oncology, 1H-pyrrolo[2,3-b]pyridine is a leading structure in neuroscience drug discovery. Recent studies have detailed its application in designing highly potent, ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease pathology. These inhibitors, which can exhibit sub-nanomolar IC50 values, have been shown to reduce tau hyperphosphorylation, promote neurite outgrowth, and ameliorate dyskinesia in animal models, presenting a compelling disease-modifying potential . The scaffold's ability to form multiple hydrogen bonds with kinase domains, combined with its favorable properties for optimization, makes it an appealing and valuable starting point for research into targeted therapies across multiple disease areas .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

174813-86-6

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine;hydrate

InChI

InChI=1S/C7H6N2.H2O/c1-2-6-3-5-9-7(6)8-4-1;/h1-5H,(H,8,9);1H2

InChI Key

PQYZEAZKHRHEQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2)N=C1.O

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Classical Indole (B1671886) Synthesis Modifications for Pyrrolo[2,3-b]pyridines

Traditional indole syntheses have been successfully adapted to produce the 7-azaindole (B17877) framework. These methods, while established, often provide the foundation for more complex synthetic routes.

Five primary routes for the synthesis of 1H-pyrrolo[2,3-b]pyridines have been explored, with modifications of the Madelung and Fischer indole syntheses being particularly fruitful for preparing a range of alkyl and aryl substituted derivatives. rsc.org The Madelung synthesis, a cyclocondensation reaction, is a commonly employed method for the preparation of 7-azaindoles. smolecule.comtugraz.at Similarly, the Fischer indole synthesis has proven effective for creating 7-substituted 6-azaindoles and 5-substituted 4-azaindoles. tugraz.at Other classical methods like the Reissert, Batcho-Leimgruber, Hemetsberger-Knittel, Bartoli, Larock, and Hegedus-Mori-Heck syntheses have also been utilized to varying degrees for the synthesis of different azaindole isomers. tugraz.at

Modern Metal-Catalyzed Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of 1H-pyrrolo[2,3-b]pyridines is no exception. nih.gov Palladium, rhodium, and copper catalysts, in particular, have enabled the development of highly efficient and selective methods.

Palladium-Catalyzed N-Arylation and Sonogashira Cyclization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key step in many synthetic routes to 1H-pyrrolo[2,3-b]pyridine derivatives. mdpi.com For instance, a one-pot N-arylation/Sonogashira/cyclization sequence has been developed for the synthesis of these compounds. researchgate.net This methodology has been used to synthesize various derivatives, including those with potent biological activities. rsc.org Furthermore, site-selective Sonogashira reactions on di-substituted pyridines have been employed, followed by further cross-coupling and cyclization steps to build complex fused systems. mdpi.com

Rhodium(III)-Catalyzed Dehydrogenative Annulation

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as an elegant strategy for constructing fused heterocyclic systems. researchgate.netnih.govacs.orgcolab.wsresearchgate.net This approach allows for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds. For example, the dehydrogenative [3+2] annulation of aryl hydrazines with maleimides, catalyzed by a rhodium(III) complex, provides access to pyrrolo[3,4-b]indole-1,3-diones. researchgate.net This method demonstrates high functional group tolerance and is operationally simple. researchgate.netresearchgate.net

Copper(I)-Catalyzed Cascade Amination/Heck Coupling

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. Copper(I)-catalyzed cascade reactions, combining multiple bond-forming events in a single pot, are particularly attractive for building molecular complexity rapidly. A notable example is the copper-catalyzed intermolecular C-H amination of electron-rich heteroarenes, including pyrrolo[2,3-b]pyridine, via the in situ formation of unsymmetrical λ3-iodanes. acs.org This method allows for the introduction of a wide range of primary and secondary amines at room temperature. acs.org

Multi-Component Reactions and Cascade Procedures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, provide rapid access to complex molecular architectures.

Several MCRs have been developed for the synthesis of pyrrolo[2,3-d]pyrimidines, a related and important class of compounds. researchgate.netscielo.org.mx For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been reported. scielo.org.mx The Ugi four-component reaction has also been employed in tandem with intramolecular cyclization to synthesize functionalized 1H-pyrrolo[2,3-b]quinolines. researchgate.net Furthermore, cascade reactions involving radical processes have been utilized to construct pyrrolidinopyridines and pyrimidines. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

In the context of 1H-pyrrolo[2,3-b]pyridine synthesis, green approaches often focus on the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free or highly efficient catalytic systems to minimize waste. researchgate.net For example, a green on-water multicomponent approach for the synthesis of pyrrolo[2,3-d]pyrimidines has been developed, which proceeds without a catalyst and gives high yields. researchgate.net Another approach utilizes a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol for a one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx These methods not only reduce the environmental impact but also often simplify purification procedures. researchgate.net

Synthetic Strategies from Pyrrole (B145914) and Pyridine (B92270) Precursors

The construction of the 1H-pyrrolo[2,3-b]pyridine ring system can be achieved through synthetic routes starting from either pyrrole or pyridine precursors. These approaches offer flexibility in introducing various substituents onto the final bicyclic structure.

Synthetic pathways commencing with pyrrole precursors are common. tugraz.at One established method involves starting with a 2-substituted pyrrole. tugraz.at This can be followed by a sequence of reactions, such as a Knoevenagel condensation to introduce a carboxylic acid moiety, conversion to an azide, and a subsequent Curtius rearrangement to form the pyridine ring. tugraz.at Another strategy utilizes 2-amino-4-cyanopyrroles, which can react with 1,3-dicarbonyl compounds to construct the fused pyridine ring. aston.ac.uk The reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with reagents containing an active methylene (B1212753) group also affords 1H-pyrrolo[2,3-b]pyridines. ajol.info

Alternatively, the synthesis can begin with pyridine precursors . A less common but effective strategy involves the condensation of a suitable fragment with a 2- or 4-substituted hydroxypyridine to form the pyrrole ring and thus the 7-azaindole scaffold. tugraz.at For instance, the synthesis of the 1H-pyrrolo[2,3-b]pyridine core can begin with the cyclization of 2-aminopyridine (B139424) derivatives with aldehydes or ketones. evitachem.com

Specific Derivatization and Functionalization Strategies

Once the 1H-pyrrolo[2,3-b]pyridine core is assembled, further modifications are often necessary to fine-tune its biological activity. These strategies focus on introducing specific functional groups at various positions of the bicyclic system.

Acylation Strategies at Specific Positions

Acylation of 1H-pyrrolo[2,3-b]pyridine is a key functionalization reaction. The pyrrole ring, being electron-rich, is generally more susceptible to electrophilic substitution than the pyridine ring. Consequently, acylation reactions, such as the introduction of an acetyl group, predominantly occur at the 3-position of the 7-azaindole nucleus. researchgate.netrsc.org The use of various acylating agents can lead to the formation of compounds like 3-acetyl-7-azaindole and 3-chloroacetyl-7-azaindole. researchgate.net While direct Friedel-Crafts acylation is often challenging for pyridines due to their electron-deficient nature, alternative methods like radical acylation or acylation of metalated pyridines can be employed. youtube.com For instance, lithiation of 2-chloropyridine (B119429) at position 3 followed by treatment with benzoyl chloride has been shown to yield the corresponding 3-benzoylpyridine. youtube.com

Hydrazone Formation for Conjugation

Hydrazone formation is a valuable bioconjugation technique that can be applied to 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydrazine (B178648) to form a hydrazone, with water as the only byproduct. nih.gov For this to occur, the 1H-pyrrolo[2,3-b]pyridine scaffold must first be functionalized to contain either a carbonyl group or a hydrazine moiety. nih.gov This strategy allows for the linkage of the 7-azaindole core to other molecules, which is a common approach in drug development and the creation of biological probes. The reaction is typically reversible and can be catalyzed by acid. nih.gov

Methylenation and Arylation Strategies

The introduction of methylene and aryl groups onto the 1H-pyrrolo[2,3-b]pyridine scaffold is crucial for exploring structure-activity relationships. Di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes can be synthesized through the reaction of 7-azaindole with aldehydes. rsc.org

Arylation, particularly at the C2 and C4 positions, is often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a prominent method for this purpose. For example, a chemoselective Suzuki-Miyaura coupling at the C2 position can be performed on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This is then often followed by another cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce a substituent at the C4 position. nih.gov The choice of palladium catalyst and ligands is critical for the success and selectivity of these reactions. nih.gov

ReactantsCatalyst/ReagentsProductYield (%)Ref
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, phenylboronic acidPd2(dba)3, K2CO34-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot Reported nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, 4-methoxyphenylboronic acidNot Reported4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot Reported nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, (4-(hydroxymethyl)phenyl)boronic acidPd(PPh3)4(4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanolNot Reported nih.gov

Carboxamide Synthesis for Scaffold Modification

The synthesis of carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine is a significant strategy for modifying the scaffold and has led to the discovery of potent biological inhibitors. nih.gov These derivatives are often prepared by first generating a carboxylic acid at a specific position on the pyrrolopyridine ring, followed by an amide coupling reaction. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as PDE4B inhibitors. nih.gov The general synthetic route involves the hydrolysis of an ester to the corresponding carboxylic acid, which is then coupled with a desired amine using a coupling agent like propylphosphonic anhydride (B1165640) (T3P). nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as Janus kinase (JAK) inhibitors. jst.go.jpnih.gov The introduction of a carbamoyl (B1232498) group at the C5-position has been shown to significantly increase inhibitory activity against JAK3. jst.go.jpresearchgate.net

Starting MaterialReagentsProductBiological TargetRef
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidT3P, NHR1R2, DIPEA1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivativesPDE4B nih.gov
4-(N-methylcyclohexylamino)-1H-pyrrolo[2,3-b]pyridineNot Reported4-(N-methylcyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3 jst.go.jp
4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridineNot Reported4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3 jst.go.jp

Advanced Spectroscopic Analysis and Structural Elucidation

Vibrational Spectroscopy for Intermolecular Interaction Analysis (e.g., IR Dip Spectroscopy)

Vibrational spectroscopy is a powerful tool for probing the intermolecular forces within the hydrated clusters of 1H-Pyrrolo[2,3-b]pyridine. Infrared (IR) dip spectroscopy, in particular, has been instrumental in understanding the hydrogen-bonding networks formed between 7-azaindole (B17877) and water molecules. acs.org

The formation of these hydrogen bonds leads to noticeable shifts in the vibrational frequencies. For instance, in studies of 7-azaindole complexed with methanol (B129727), the N-H and O-H stretching fundamentals were observed to be red-shifted compared to the monomeric species. nih.govacs.org This red-shift is indicative of the charge transfer delocalization that plays a significant role in stabilizing these intermolecular hydrogen bonds. nih.govacs.org The analysis of these vibrational spectra provides a direct measure of the strength and nature of the non-covalent interactions within the hydrate (B1144303) complex.

Table 1: Observed Vibrational Frequencies (cm⁻¹) for 7-Azaindole and its Hydrated Clusters

SpeciesVibrational ModeFrequency (cm⁻¹)Reference
7-Azaindole MonomerN-H Stretch~3520 acs.org
(7-Azaindole)(H₂O)₁N-H StretchRed-shifted acs.org
(7-Azaindole)(H₂O)₁O-H Stretch (water)Multiple bands acs.org
(7-Azaindole)(H₂O)₂N-H StretchFurther red-shifted acs.org
(7-Azaindole)(H₂O)₂O-H Stretch (water)Complex pattern acs.org

Nuclear Magnetic Resonance Spectroscopy for Complex Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of 1H-Pyrrolo[2,3-b]pyridine and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

For the parent compound, 1H-Pyrrolo[2,3-b]pyridine, the proton (¹H) and carbon (¹³C) NMR spectra exhibit characteristic chemical shifts that correspond to the unique electronic environments of the fused pyrrole (B145914) and pyridine (B92270) rings. For instance, in derivatives of 1H-pyrrolo[2,3-b]pyridine, the chemical shifts of the pyrrole proton (H1) and the protons on the pyridine ring can be clearly distinguished and assigned. ajol.info

NMR is also a powerful technique for studying dynamic processes. For example, in related heterocyclic compounds, NMR has been used to observe the hydration of an aldehyde group in D₂O, demonstrating its utility in tracking chemical transformations and equilibria in solution. Furthermore, the tautomeric equilibrium between keto and enol forms of related hydroxypyrrolopyridines in different solvents has been quantified using ¹H NMR spectroscopy, highlighting the technique's ability to probe subtle structural changes. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1H-Pyrrolo[2,3-b]pyridine

ProtonChemical Shift (ppm)MultiplicitySolventReference
H-1 (N-H)~12.01broad singletDMSO-d₆ ajol.info
H-2~6.84singletDMSO-d₆ ajol.info
H-3Varies with substitution--
H-4Varies with substitution--
H-5Varies with substitution--
H-6Varies with substitution--
H-7Varies with substitution--

Note: Chemical shifts are highly dependent on the solvent and any substituents present on the pyrrolopyridine core. The values provided are illustrative based on substituted derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pathways of 1H-Pyrrolo[2,3-b]pyridine. Electron ionization (EI) mass spectrometry of the parent compound yields a molecular ion peak (M⁺) corresponding to its molecular weight. nist.govnist.gov

The fragmentation of 1H-pyrrolo[2,3-b]pyridine and its derivatives under electron impact has been studied in detail. rsc.org The decomposition pathways are often complex and can involve rearrangements to form stable intermediates like naphthyridines or pyrido[2,3-d]pyrimidines. rsc.org High-resolution mass spectrometry (HRMS) allows for the accurate mass measurement of the molecular ion and its fragments, which helps in confirming the elemental composition. For derivatives, the fragmentation pattern provides valuable structural information, often showing the loss of specific substituents or characteristic cleavages of the heterocyclic ring system. ajol.inforesearchcommons.org

Table 3: Key Mass Spectrometry Data for 1H-Pyrrolo[2,3-b]pyridine

ParameterValueTechniqueReference
Molecular FormulaC₇H₆N₂- nist.govnist.gov
Molecular Weight118.14 g/mol - nih.gov
Nominal Mass118EI-MS nist.gov
Molecular Ion (m/z)118EI-MS nist.govnist.gov
Major Fragments (m/z)91, 64EI-MS nist.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a sophisticated technique used to explore the ultrafast dynamic processes that occur in 1H-Pyrrolo[2,3-b]pyridine and its derivatives following electronic excitation. These studies are critical for understanding photochemical reactions, such as excited-state proton transfer (ESPT).

For 7-azaindole and its derivatives, research has shown complex excited-state behavior. ntu.edu.tw In nonpolar solvents, 7-azaindole forms dimers that undergo double proton transfer upon excitation. ntu.edu.tw In polar aprotic solvents, a different pathway involving intramolecular charge transfer (ICT) can become dominant, leading to dual fluorescence. ntu.edu.tw Time-resolved measurements can distinguish between these competing relaxation channels. For example, studies on a related photomolecular motor revealed an ultrafast decay of the initial Franck-Condon state on a timescale of about 100 femtoseconds, followed by further relaxation on a picosecond timescale. d-nb.info

In protic solvents, the excited-state dynamics can be even more complex, involving solvent-assisted proton transfer. ntu.edu.tw By measuring fluorescence lifetimes and observing the temporal evolution of emission spectra, researchers can map the energy landscape of the excited states and determine the rates of the various deactivation processes. ntu.edu.twd-nb.info These investigations have revealed that for some derivatives, the excited charge-transfer state can further undergo a solvent-assisted proton-transfer reaction. ntu.edu.tw

X-ray Crystallography for Solid-State Structures and Conformations

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The analysis of the crystal structure of inhibitor-bound proteins, such as Monopolar Spindle 1 (MPS1) kinase, shows how substituted 1H-pyrrolo[3,2-c]pyridines orient themselves within a binding pocket. acs.org These studies reveal key hydrogen bonding interactions, for instance, between the pyrrole N-H and backbone carbonyls of the protein, which are crucial for binding affinity. acs.org Such data are invaluable for structure-based drug design.

Table 4: Illustrative Crystallographic Data for a 1H-Pyrrolo[2,3-b]pyridine Derivative (5-Bromo-1H-pyrrolo[2,3-b]pyridine)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Key Intermolecular InteractionN—H···N hydrogen bonds researchgate.net
Dimer FormationCentrosymmetric dimers researchgate.net
Dihedral angle (pyrrole/pyridine rings)2.09 (14)° researchgate.net

Theoretical and Computational Investigations of Molecular Behavior and Reactivity

Quantum Chemical Methodologies Employed

A variety of quantum chemical methodologies have been utilized to investigate the electronic structure, properties, and reactivity of 1H-Pyrrolo[2,3-b]pyridine and its derivatives. Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are prominently used for studying both the ground and excited states of these systems. acs.orgnih.gov For instance, DFT has been employed to determine the geometries and vibrational frequencies of pyrrole (B145914), its cation, and their encounter complexes. acs.org TDDFT calculations have been crucial in exploring the potential energy surfaces of the lowest excited singlet state to understand the mechanism of excited-state proton transfer. acs.orgnih.gov

Excited-State Proton Transfer (ESPT) Mechanisms in Hydrate (B1144303) Complexes

The phenomenon of excited-state proton transfer (ESPT) is a key feature of 1H-Pyrrolo[2,3-b]pyridine and its hydrated complexes. Upon electronic excitation, the acidity of the pyrrole N-H group and the basicity of the pyridine (B92270) nitrogen atom increase significantly, creating a driving force for proton transfer. acs.orgnih.gov

Single and Multiple Proton Transfer Pathways and Energetics

In the presence of water molecules, 1H-Pyrrolo[2,3-b]pyridine can form cyclic, hydrogen-bonded complexes that facilitate proton transfer. acs.orgnih.gov In a 1:1 complex with a single water molecule, a double proton transfer can occur rapidly in a single step. nih.gov However, for complexes with two water molecules forming a bridge, the process becomes more complex. The cooperative proton transfer is found to be highly asynchronous, and a significant activation energy is required to initiate the proton dislocation along the longer hydrogen-bond network. acs.orgnih.gov

Influence of Hydration Shells on Proton Transfer Barriers and Probabilities

The hydration shell plays a critical role in modulating the energetics of the ESPT process. While an isolated 1H-Pyrrolo[2,3-b]pyridine molecule has a high energy barrier for phototautomerization, the presence of a single water molecule in a cyclic complex dramatically reduces this barrier. nih.gov However, the formation of a dihydrated complex with a sterically strained hydrogen-bonded bridge can introduce an extra activation energy, making the proton transfer less probable or slower. acs.orgnih.gov This highlights the sensitive dependence of the ESPT process on the specific hydrogen-bonding network established by the surrounding water molecules.

Ground State Tautomerism and Potential Energy Surfaces

In the ground state, the normal form of 1H-Pyrrolo[2,3-b]pyridine is significantly more stable than its tautomeric form. Theoretical calculations show a high energy barrier separating the two forms, making spontaneous tautomerization in the ground state unlikely. nih.gov Detailed investigations have shown that for related bifunctional proton donor-acceptor molecules, excited-state reactions occur in solvates that already possess an appropriate stoichiometry and cyclic, doubly hydrogen-bonded structure in the ground state. acs.org This pre-organization in the ground state is crucial for the subsequent excited-state dynamics.

Solvent Effects on Electronic Structure and Photophysical Properties

The solvent environment significantly influences the electronic structure and photophysical properties of 1H-Pyrrolo[2,3-b]pyridine and its derivatives. acs.org In protic solvents like alcohols, solvent-assisted proton transfer reactions can occur in the excited state, often leading to dual emission. acs.orgacs.org The photophysical properties, such as absorption and emission wavelengths, can be tuned by the solvent polarity. chim.it For instance, in some derivatives, a bathochromic (red) shift of the emission maximum is observed with increasing solvent polarity. chim.it Furthermore, in polar aprotic solvents, certain derivatives can exhibit dual fluorescence, with one band corresponding to a charge-transfer state. acs.org The interplay between charge transfer and proton transfer in the excited state can be finely controlled by the dielectric properties and hydrogen-bonding capabilities of the solvent. ntu.edu.twacs.org

Interactive Data Table: Solvent Effects on Photophysical Properties of 1H-Pyrrolo[2,3-b]pyridine Derivatives

This table summarizes the influence of different solvents on the absorption and emission maxima of various 1H-Pyrrolo[2,3-b]pyridine derivatives, illustrating the impact of the solvent environment on their photophysical characteristics.

DerivativeSolventAbsorption Max (nm)Emission Max (nm)Reference
4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridineCyclohexane (monomer)~310327 acs.org
4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridineCyclohexane (dimer)~310440 acs.org
7-azaserotoninEthanol (B145695)Not SpecifiedDual Emission acs.org
Pyrrolo[3,2-c] acs.orgajol.infonaphthyridin-11(10H)-one derivativesDMFNot Specified421-492
2,4-diaryl-pyrrolo[2,3-b]pyridines (n=1)Not Specified338-392466-469 chim.it
2,4-diaryl- acs.orgntu.edu.twnaphthyridines (n=2)Not SpecifiedNot Specified438-445 chim.it
2,4-diaryl-pyrido[2,3-b]azepines (n=3)Not SpecifiedNot Specified478-511 chim.it

Mechanistic Insights into Catalytic Reactions via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving the 1H-pyrrolo[2,3-b]pyridine scaffold. Density Functional Theory (DFT) and other quantum chemical methods allow researchers to map potential energy surfaces, identify transition states, and analyze intermediate structures that are often too transient to be observed experimentally. bris.ac.uk

Studies have explored the role of 1H-pyrrolo[2,3-b]pyridine derivatives as ligands in transition metal catalysis. For instance, in iron-catalyzed cross-coupling reactions, computational models can help propose and validate catalytic cycles. nih.gov These models might investigate how the pyrrolopyridine ligand coordinates to the metal center, activates substrates (such as through C-H bond activation), and facilitates the formation of new chemical bonds. nih.gov By calculating the energetics of different pathways, researchers can predict the most likely reaction mechanism. bris.ac.uk

Furthermore, computational studies on related nitrogen-containing heterocyclic compounds provide a framework for understanding potential catalytic pathways. For example, mechanistic investigations into Ni-catalyzed H₂ oxidation have detailed the roles of ligands, intermediates like dihydrides, and the process of heterolytic cleavage of H₂, all of which can be modeled computationally. nih.gov Similarly, modeling of the Gould-Jacobs reaction for synthesizing related pyrazolopyridines helps to understand the sequence of condensation and cyclization steps. mdpi.com These computational approaches are critical for designing more efficient and selective catalysts based on the 1H-pyrrolo[2,3-b]pyridine framework for applications ranging from pharmaceutical synthesis to materials science. ajol.info

Thermodynamic Analysis of Dimerization and Complex Formation

1H-Pyrrolo[2,3-b]pyridine is well-known for its ability to form hydrogen-bonded dimers and complexes, a phenomenon that has been extensively studied through both experimental and computational methods. The molecule possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N), enabling the formation of a stable, doubly hydrogen-bonded cyclic dimer.

Spectroscopic and computational studies on derivatives such as 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridine (DPP) have provided quantitative thermodynamic data on these interactions. In nonpolar solvents like cyclohexane, DPP readily forms dimers and complexes with other molecules like acetic acid. ntu.edu.twacs.org Upon electronic excitation, these complexes can undergo an extremely fast double-proton transfer, leading to the emission from a tautomeric form. ntu.edu.twacs.org

Thermodynamic Data for Complex Formation of a 1H-Pyrrolo[2,3-b]pyridine Derivative (DPP) at 298 K ntu.edu.twacs.org
ComplexSolventAssociation Constant (Kₐ, M⁻¹)
DPP DimerCyclohexane~4.2 x 10³
DPP / Acetic AcidCyclohexane~5.2 x 10⁴

These studies highlight the strong propensity of the 1H-pyrrolo[2,3-b]pyridine core to engage in specific, directional hydrogen bonding, a key feature influencing its self-assembly, crystal engineering, and role as a molecular recognition unit.

Molecular Orbital Analysis (HOMO/LUMO) and Charge Redistribution upon Excitation

The electronic properties of 1H-pyrrolo[2,3-b]pyridine and its derivatives have been thoroughly investigated using molecular orbital theory, particularly through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jetir.orgtandfonline.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. rsc.orgnih.gov

DFT calculations have been widely employed to determine the energies and spatial distributions of these orbitals. For substituted 1H-pyrrolo[2,3-b]pyridine derivatives, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is often distributed over the electron-deficient pyridine ring. The introduction of substituents can significantly alter the energies of these orbitals. smolecule.com

For example, in a study of (E)-N-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylene]-1H-1,2,4-triazol-3-amine (PMT), DFT calculations at the B3LYP/6-311G(d,p) level showed a HOMO-LUMO gap of 4.0313 eV, suggesting good electronic stability. jetir.org For 4-chloro-1H-pyrrolo[2,3-b]pyridine, the calculated gap is 3.59 eV, which also implies high kinetic stability. rsc.org These moderate to large energy gaps are characteristic of stable aromatic compounds. rsc.orgsmolecule.com

Calculated Frontier Orbital Energies and Gaps for 1H-Pyrrolo[2,3-b]pyridine Derivatives
CompoundMethodE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Reference
4-Chloro-1H-pyrrolo[2,3-b]pyridineDFT/BLYP--3.59 rsc.org
(E)-N-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylene]-1H-1,2,4-triazol-3-amine (PMT)DFT/B3LYP/6-311G(d,p)-6.2784-2.24714.0313 jetir.org
5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridineDFT/B3LYP--3.64 smolecule.com

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to an excited state. This electronic transition often results in a significant charge redistribution . In derivatives like 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridine, this phenomenon is particularly pronounced. In polar solvents, excitation leads to an intramolecular charge transfer (ICT) state, where electron density moves from the dimethylamine (B145610) donor group to the pyridine acceptor ring. ntu.edu.twacs.org This ICT state is characterized by a large Stokes shift in its fluorescence spectrum. ntu.edu.tw Understanding this charge redistribution is crucial for designing molecules with specific photophysical properties for applications in sensors, probes, and organic light-emitting diodes (OLEDs). researchgate.net

Supramolecular Assemblies and Intermolecular Interactions

Hydrogen Bonding Networks in Solution and Gas Phase Complexes

In both solution and gas phases, 7-azaindole (B17877) and its hydrate (B1144303) form intricate hydrogen-bonded networks. The molecule's donor-acceptor functionality facilitates the creation of cyclic structures with protic solvents like water and alcohols. acs.orgnih.gov

Spectroscopic studies, particularly IR dip spectroscopy combined with ab initio molecular orbital calculations, have been instrumental in elucidating the structure of these complexes. acs.org For (7-azaindole)(H₂O)n clusters (where n = 1–3) in a supersonic jet, the evidence points conclusively to the formation of ring structures stabilized by a cyclic hydrogen-bond network. acs.org In these arrangements, the pyrrolic N-H group of 7-azaindole acts as the proton donor, while the pyridinic nitrogen serves as the proton acceptor, with water molecules bridging these sites. acs.orgnih.gov

Research on complexes with methanol (B129727), 7-azaindole(CH₃OH)n (n=1-3), further highlights the cooperativity within these hydrogen-bonded networks. nih.gov The formation of a hydrogen bond strengthens adjacent hydrogen bonds, a phenomenon experimentally observed as a significant redshift in the H-bonded OH stretching frequency. nih.gov For instance, the OH stretch in the 7-azaindole(CH₃OH)₂ cluster is redshifted by a remarkable 286 cm⁻¹ compared to the methanol dimer, which is a direct manifestation of this cooperative effect. nih.gov This cooperativity is explained by donor-acceptor electron delocalization between the lone-pair orbital of the proton acceptor and the antibonding orbital of the proton donor, as revealed by Natural Bond Orbital (NBO) analysis. nih.gov

Studies involving the partial deuteration of the N-H and O-H groups in 7-azaindole-methanol clusters have helped to decouple vibrational modes and correlate spectral redshifts directly with the strengths of individual hydrogen bonds. acs.org These investigations confirm that charge transfer interactions play a crucial role in the hydrogen bonding of these complexes. acs.org In the 7-azaindole(MeOH)₁ complex, the OH···N hydrogen bond is stronger than the NH···O bond. acs.org

The interaction of 7-azaindole with other protic molecules, such as formic acid and formamide, has also been studied as a model for tautomeric shifts in DNA base pairs. nih.gov These interactions are predominantly electrostatic, and the double hydrogen bond formed with formic acid is identified as a particularly dominant interaction. nih.gov

ComplexInvestigated PropertyKey FindingReference
(7-azaindole)(H₂O)n (n=1-3)Structure in supersonic jetForms a ring structure via a cyclic hydrogen-bond network. acs.org
(7-azaindole)(CH₃OH)n (n=1-3)Hydrogen bond cooperativityDemonstrates significant redshift in OH stretch, indicating cooperative strengthening of H-bonds. NBO analysis confirms electron delocalization. nih.gov
7-azaindole-d₁(MeOH)n-dₙ (n=1,2)Charge transfer and H-bond strengthRedshifts in local vibrational modes correlate with NBO analysis, confirming the importance of charge transfer in H-bonding. acs.org
7-azaindole-Formic AcidDouble hydrogen bond interactionForms a dominant double hydrogen bond, serving as a model for DNA tautomerization. nih.gov

Self-Assembly into Dimers and Higher-Order Clusters

7-azaindole is well-known for its ability to self-assemble into a highly stable planar dimer through a pair of complementary N-H···N hydrogen bonds. rsc.org This cyclic, double hydrogen-bonded structure is a recurring motif in its supramolecular chemistry. acs.org The formation of this dimer is so favorable that it can act as a fundamental unit for the generation of larger clusters. rsc.org Mass spectrometric studies have shown that in solutions with acetonitrile, clusters of (7-azaindole)ₙ where n is an even number (2, 4, 6, 8, 10, 12) are favorably formed, indicating that the dimer behaves as a single species for aggregation. rsc.org

Interestingly, the presence of water can lead to the formation of a "nonreactive" dimer, where a water molecule is situated between the two 7-azaindole molecules, contrasting with the "reactive" cyclic dimer that facilitates excited-state proton transfer. acs.org

In the solid state, 7-azaindole crystallizes into an unusual hydrogen-bonded tetramer rather than the dimer commonly observed in nonpolar solutions and the gas phase. cdnsciencepub.com This tetrameric arrangement is preferred in the crystal, featuring strong hydrogen bonds with a mean N···N separation of 2.917 Å, which is shorter than in the dimer. cdnsciencepub.com

Solute-Solvent Complexation and Specific Interactions

The interaction between 7-azaindole and solvent molecules is critical to its photophysical behavior, particularly its excited-state tautomerization. In hydroxylic solvents like water and alcohols, 7-azaindole forms specific solute-solvent complexes. iastate.eduacs.orgacs.org Time-resolved fluorescence measurements suggest that the fluorescent species in water is a tautomerized excited-state solute-solvent complex. iastate.edu

The widely accepted mechanism for this tautomerization in alcohols involves a double proton transfer mediated by a single solvent molecule that forms a cyclic, doubly hydrogen-bonded complex with the excited 7-azaindole. acs.orgrsc.org However, computer simulations indicate that the fraction of solute molecules "correctly" solvated into this reactive cyclic complex is quite small (<2%), which accounts for the relatively slow reaction rates observed in neat solvents. acs.org The majority of solute-solvent interactions may involve open, singly hydrogen-bonded complexes that are precursors to the reactive cyclic form. rsc.org

The strength of 7-azaindole's hydrogen bonding capability is demonstrated by its ability to disrupt the self-aggregation of other molecules. For example, it can effectively break the hydrogen-bonded dimers of carboxylic acids. rsc.org By forming a stronger, doubly hydrogen-bonded cluster with the carboxylic acid's COOH group, 7-azaindole simplifies spectroscopic analysis that is often complicated by molecular self-aggregation. rsc.org

Solvent/PartnerInteraction TypeSignificanceReference
Water, AlcoholsCyclic solute-solvent complex formationMediates excited-state double proton transfer (tautomerization). acs.orgrsc.org The fluorescent species in water is a tautomerized complex. iastate.edu iastate.eduacs.orgrsc.org
Hydroxylic SolventsControl of reaction rates via solvationThe small fraction of "correctly" solvated cyclic complexes limits the rate of tautomerization. acs.org acs.org
Carboxylic AcidsCompetitive hydrogen bonding7-azaindole breaks carboxylic acid dimers by forming a more stable 1:1 hydrogen-bonded complex, simplifying VCD spectra analysis. rsc.org rsc.org

Solid-State Organization and Crystal Engineering

The directional and self-complementary hydrogen bonding of the 7-azaindole moiety makes it a powerful and reliable building block (tecton) for crystal engineering and the construction of extended supramolecular architectures. researchgate.net

The crystal structure of pure 7-azaindole, obtained from a benzene (B151609) solution, reveals a unique tetrameric arrangement held together by strong N-H···N hydrogen bonds. cdnsciencepub.com The formation of hydrates has also been reported. A hemihydrate (HL·0.5H₂O, where HL is 7-azaindole-N-oxide) was crystallized from a dichloromethane/hexane solvent, demonstrating that water association can occur even from less hydrophilic solvents. rsc.org The crystal structure of a pexidartinib (B1662808) dihydrochloride (B599025) dihydrate, a drug containing a 1H-pyrrolo[2,3-b]pyridine moiety, shows a complex three-dimensional framework where the pyrrolopyridine N-H group forms hydrogen bonds with chloride ions, and water molecules link other parts of the structure through O-H···Cl and O-H···O interactions. researchgate.netmdpi.com

The robustness of the R²₂(8) graph set motif, characteristic of the 7-azaindole dimer, is a cornerstone of its use in crystal engineering. This motif is consistently observed in various homoleptic metal complexes of ligands appended with a 7-azaindole group. For ML₂ type complexes (where M = Zn(II), Cu(II), Ni(II)), the self-complementary hydrogen bonds between the 7-azaindole units link the complexes into one-dimensional (1D) chains, despite the different coordination geometries around the metal ions.

Furthermore, the 7-azaindole building block has been incorporated into larger, fused aromatic systems to drive two-dimensional (2D) self-assembly on surfaces like Au(111). acs.org Molecules such as benzodi-7-azaindole form highly organized linear structures stabilized by the same complementary N-H···N hydrogen bonds, demonstrating the power of this motif to control molecular organization from 1D chains to 2D adlayers. acs.org

SystemSupramolecular StructureKey InteractionsReference
7-azaindole (crystalline)Hydrogen-bonded tetramerStrong N-H···N bonds (mean N···N distance = 2.917 Å). cdnsciencepub.com cdnsciencepub.com
7-azaindole-N-oxideHemihydrate, angled H-bonded dimersR²₂(10) hydrogen-bonded dimers between ligand units. rsc.org rsc.org
Pexidartinib dihydrochloride dihydrate3D hydrogen-bonded frameworkN-H···Cl, N-H···O, O-H···Cl, and O-H···O interactions involving the drug, chloride, and water. researchgate.netmdpi.com researchgate.netmdpi.com
ML₂ complexes with 7-azaindole appendage1D chainsRobust R²₂(8) hydrogen bonding motif between 7-azaindole units.
Benzodi-7-azaindole on Au(111)2D self-assembled monolayers (brick-wall & herringbone)Complementary N-H···N hydrogen bonds leading to linear molecular rows. acs.org acs.org

Coordination Chemistry and Metal Complexes of 1h Pyrrolo 2,3 B Pyridine Derivatives

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1H-pyrrolo[2,3-b]pyridine derivatives often involves the reaction of the corresponding ligand with a metal salt. The resulting complexes exhibit a wide range of coordination geometries and structural motifs, largely influenced by the nature of the metal ion, the substituents on the 7-azaindole (B17877) scaffold, and the reaction conditions.

A diverse array of transition metal complexes featuring 1H-pyrrolo[2,3-b]pyridine ligands has been synthesized and characterized.

Platinum (Pt): A series of platinum(II) diiodido complexes with the general formula cis-[PtI2(naza)2] (where naza represents a 7-azaindole derivative) has been prepared. plos.org X-ray analysis of one such complex, cis-[PtI2(2Me4Claza)2]·DMF, revealed a square planar geometry around the platinum center, with the two 7-azaindole ligands coordinated in a cis arrangement. plos.orguniba.it The Pt-N bond lengths in these diiodido complexes were found to be longer than those in their dichlorido or oxalato counterparts. plos.org

Copper (Cu): Binuclear copper(II) complexes of 7-azaindole have been synthesized and their crystal and molecular structures determined by single-crystal X-ray methods. researchgate.net

Zinc (Zn): The 7-azaindol-1-yl anion has been shown to be stabilized by zinc ions, which is significant for the development of stable luminescent materials. researchgate.net

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are a key method for synthesizing functionalized 7-azaindole derivatives. researchgate.net Furthermore, 1,3-bis(7-azaindolyl)benzene ligands have been shown to bind to Pd(II) centers in a tridentate NCN-type fashion through cyclometallation. researchgate.net

Rhodium (Rh) and Iridium (Ir): Rhodium(I) and iridium(I) complexes of 1H-pyrrolo[2,3-b]pyridine have been synthesized. rsc.org Reactions with [Rh(diolefin)2][ClO4] or [Rh2Cl2(diolefin)2] yield mononuclear complexes, which can then be converted to binuclear complexes. rsc.org Carbonylation of these compounds leads to the formation of dicarbonyl species. rsc.org Additionally, Rh(III)-catalyzed synthesis of 7-azaindoles via C-H activation has been reported. ajol.info

The following table summarizes some of the synthesized transition metal complexes of 1H-pyrrolo[2,3-b]pyridine derivatives.

MetalLigandComplex FormulaKey Structural Features
Platinum (Pt)2-methyl-4-chloro-7-azaindolecis-[PtI2(2Me4Claza)2]·DMFSquare planar geometry, cis coordination. plos.orguniba.it
Copper (Cu)7-azaindoleCu2(CH3CO2)2L2(HL)2Binuclear structure. researchgate.net
Rhodium (Rh)1H-pyrrolo[2,3-b]pyridine[Rh2(µ-L)2(nbd)2]Binuclear with bridging azaindole anions. rsc.org
Iridium (Ir)1H-pyrrolo[2,3-b]pyridine[Ir(diolefin)(HL)2][ClO4]Mononuclear complex. rsc.org

The design of ligands based on the 1H-pyrrolo[2,3-b]pyridine scaffold is crucial for controlling the properties and reactivity of the resulting metal complexes. The versatility of this scaffold allows for a variety of chelation modes.

7-azaindole can act as a neutral ligand, coordinating through its pyridine (B92270) nitrogen (N7). nih.gov Alternatively, deprotonation of the pyrrolic nitrogen (N1) generates the 7-azaindolide anion, which can coordinate to metal centers. nih.govacs.orgnih.govfigshare.com This anion can exhibit different coordination modes, including κ¹-N1 coordination, where it acts as a nearly pure sigma donor ligand. nih.govacs.orgnih.govfigshare.com

Bidentate and tridentate ligands have been designed by linking two or more 7-azaindole units. For instance, 1,2-bis(7-azaindolyl)benzene typically acts as a bidentate ligand, coordinating through the two 7-azaindolyl groups. researchgate.net In contrast, 1,3-bis(7-azaindolyl)benzene can act as a tridentate NCN-type ligand with metals like Pd(II) and Pt(II). researchgate.net The coordination modes can be influenced by the position of the 7-azaindole unit on a central benzene (B151609) ring. researchgate.net

The design of these ligands is also critical for applications in medicinal chemistry, where the 1H-pyrrolo[2,3-b]pyridine nucleus can form key hydrogen bonding interactions with biological targets such as the hinge region of kinases. nih.gov

Reactivity Profiles of Metal Complexes

Metal complexes of 1H-pyrrolo[2,3-b]pyridine derivatives exhibit a rich reactivity, which is central to their application in catalysis and materials science.

Complexes of 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to participate in catalytic cycles involving the activation of C-H and C-X (where X is a halide) bonds. This reactivity is particularly important for the synthesis of functionalized organic molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are widely used to create C-C and C-N bonds at various positions on the 7-azaindole ring. nih.govbohrium.com These reactions often proceed through a catalytic cycle involving the oxidative addition of an aryl halide to the palladium center, followed by transmetalation and reductive elimination. nih.govbohrium.com The chemoselectivity of these reactions can be controlled, allowing for the selective functionalization of the 7-azaindole scaffold. nih.govbohrium.com

Rhodium complexes have been shown to catalyze the C-H activation of azoles and other nitrogen heterocycles for alkylation and arylation reactions. nih.gov Mechanistic studies suggest the involvement of a substrate-derived Rh-N-heterocyclic carbene (NHC) intermediate, formed through intramolecular C-H bond activation. nih.gov

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving metal complexes of 1H-pyrrolo[2,3-b]pyridine. libretexts.orglibretexts.org

Oxidative Addition: This process involves the addition of a molecule to the metal center, leading to an increase in the metal's oxidation state and coordination number. libretexts.orglibretexts.org For example, in palladium-catalyzed cross-coupling, the oxidative addition of an aryl halide to a Pd(0) complex is a key initiating step. nih.gov The success of this step can be influenced by the nature of the ligands on the palladium center. nih.gov

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center are eliminated to form a new molecule, and the metal's oxidation state is reduced. libretexts.orglibretexts.org This is often the product-forming step in catalytic cycles. libretexts.org For reductive elimination to occur, the ligands to be coupled must typically be in a cis position to each other. libretexts.org

The balance between oxidative addition and reductive elimination can be influenced by factors such as the electronic properties of the metal center and the steric bulk of the ligands. d-nb.info

The ability of 1H-pyrrolo[2,3-b]pyridine derivatives to act as bridging ligands facilitates the formation of metallo-supramolecular architectures. researchgate.net These extended structures are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding. rsc.org

Luminescence Properties of Metal Complexes

Research has demonstrated that both main group and transition metals can form luminescent complexes with 7-azaindolyl-based ligands. rsc.org For instance, certain derivatives have been identified as excellent blue emitters for OLEDs. rsc.org The photophysical behavior can also be influenced by environmental factors. For example, some complexes exhibit both fluorescence and phosphorescence, particularly at low temperatures like 77 K. researchgate.net

Luminescence in Main Group Metal Complexes

Complexes involving main group elements, such as aluminum and zinc, with 7-azaindole derivatives have been shown to be effective light emitters.

Aluminum complexes featuring 2-substituted 7-azaindole ligands have been synthesized and found to emit blue light upon irradiation with UV light. acs.org The emission in compounds such as Al(CH₃)(7-azain-2-Ph)₂(7-azainH-2-Ph) is attributed to the coordinated 7-azaindole-based ligands. acs.org

Zinc(II) has been used to form a tetrameric cluster, [Zn₄O(C₇H₅N₂)₆], with the 7-azaindolate anion acting as a bridging ligand. ntu.edu.tw This air-stable cluster is highly luminescent, displaying intense emission in both the solid state and in solution at room temperature. ntu.edu.tw The emission is characterized by a high quantum yield and a relatively long lifetime, which is indicative of a phosphorescent process. ntu.edu.tw The complex possesses a long-lived and high-energy electronic excited state in fluid solution. ntu.edu.tw

Luminescence in Transition Metal Complexes

Transition metal complexes of 7-azaindole derivatives show a wide range of luminescent behaviors, stemming from the diverse electronic properties of the d-block metals.

Silver(I) and Copper(I) Complexes : Silver(I) complexes with the 1,4-bis(7-azaindolyl)benzene ligand are luminescent in solution at room temperature, with emission maxima ranging from 361 nm to 405 nm depending on the counter-ion. researchgate.net At 77 K, these complexes exhibit both fluorescent and phosphorescent emissions. researchgate.net Similarly, copper(I) has been incorporated into scorpionate-type ligands containing 7-azaindole to form complexes like [BH(7-azain)₃][Cu(PPh₃)], which are also noted for their luminescence. rsc.org

Palladium(II) and Platinum(II) Complexes : Cyclometalated palladium(II) and platinum(II) complexes derived from ligands such as 1,3-bis(7-azaindolyl)benzene have been synthesized and characterized as luminescent materials. researchgate.net The presence of these heavy group 10 metals often promotes phosphorescence.

Iridium(III) Complexes : An iridium complex featuring a 7-azaindole derivative has been shown to exhibit intense blue emission with an emission maximum at 438 nm. researchgate.net This luminescence is characterized by high color purity and a high photoluminescence quantum efficiency. researchgate.net Theoretical calculations suggest the emission originates from a metal-to-ligand charge-transfer (MLCT) triplet state. researchgate.net

Application As a Chemical Building Block and Derivatization in Advanced Organic Synthesis

Synthesis of Novel Fused Heterocyclic Systems

The 7-azaindole (B17877) framework is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These larger structures are of significant interest due to their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

One-pot, three-component cyclocondensation reactions have proven to be an efficient method for constructing carbocyclic fused 7-azaindoles. acs.org For instance, the reaction of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds like tetronic acid, indane-1,3-dione, and dimedone yields these fused systems. acs.org This approach is highly valuable for diversity-oriented synthesis. acs.org

Intramolecular oxidative arylations of 7-azaindoles provide another powerful strategy for accessing fused N-heterocycles. nih.gov This method has been successfully employed to synthesize 7-azaindole-fused isoindolines and tetrahydroisoquinolines. nih.gov Furthermore, N-benzylation of 7-azaindoles followed by intramolecular oxidative arylation has led to the formation of chiral fused isoindolines, which are of interest in the design of novel organic emitters. nih.gov

The reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali results in a ring-expansion, yielding a 1,8-naphthyridine (B1210474) derivative. rsc.org Additionally, various fused pyridine (B92270) and pyrrolopyridine derivatives have been synthesized from substituted 2-aminopyridine (B139424) precursors through cyclocondensation reactions. ajol.infonaturalspublishing.com For example, reacting 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile with reagents like phenacyl bromide or 2-chloroacetamide (B119443) leads to the formation of substituted 1H-pyrrolo[2,3-b]pyridines. naturalspublishing.com

Starting MaterialReagentsFused SystemReference
N-substituted 2-amino-4-cyanopyrrolesAldehydes, Active Methylene CompoundsCarbocyclic fused 7-azaindoles acs.org
N-benzylated 7-azaindolesOxidizing AgentFused isoindolines nih.gov
2-phenyl-1H-pyrrolo[2,3-b]pyridineChloroform, Alkali1,8-naphthyridine rsc.org
2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrilePhenacyl bromide3-amino-2-benzoyl-6-(methylthio)-4-phenyl-1H-pyrrolo[2,3-b]-pyridine-5-carbonitrile naturalspublishing.com

Incorporation into Complex Bio-Active Scaffolds

The 7-azaindole moiety is a privileged structure in drug discovery, and its incorporation into larger molecules often leads to compounds with significant biological activity. ajol.inforesearchgate.netnih.gov It is a key component in a variety of therapeutic agents, including kinase inhibitors and anticancer drugs. nih.govscribd.com

Palladium-catalyzed cross-coupling reactions are a cornerstone for incorporating the 7-azaindole scaffold into complex molecules. rsc.orgatlanchimpharma.com The Stille reaction, for instance, has been used to couple 1-protected 3-trimethylstannyl-7-azaindole with heteroaryl bromides to introduce pyridin-2-yl and pyrimidin-5-yl moieties at the C3 position. atlanchimpharma.com This strategy has been instrumental in the synthesis of alkaloids like variolin and deoxyvariolin, which exhibit cytotoxic activities. atlanchimpharma.com

The 7-azaindole scaffold has been identified as a novel basis for developing inhibitors of human neutrophil elastase (HNE), a target for treating inflammatory diseases. researchgate.net A series of HNE inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrated potent activity, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net

Furthermore, 7-azaindole derivatives have been synthesized as analogues of cytokinins, which are plant hormones that can also influence mammalian cell processes. nih.gov Compounds such as 4-phenylaminopyrrolo[2,3-b]pyridine and 4-phenethylaminopyrrolo[2,3-b]pyridine have shown cytotoxic activity against human myeloblastic leukaemia cells. nih.gov The synthesis of these complex bioactive scaffolds often involves multi-step sequences, starting from functionalized pyridines or pyrroles. nih.govacs.orgrepec.orgjuniperpublishers.comresearchgate.net For example, a versatile synthesis of highly substituted 7-azaindoles begins with substituted 2-fluoropyridines, proceeding through 7-azaindoline intermediates. acs.org

Bio-Active Scaffold ClassSynthetic StrategyExample CompoundBiological Target/ActivityReference
Alkaloids (Variolin, Deoxyvariolin)Stille Coupling3-(Pyrimidin-5-yl)-7-azaindole derivativeCytotoxic atlanchimpharma.com
HNE InhibitorsMulti-step synthesisSubstituted 1H-pyrrolo[2,3-b]pyridinesHuman Neutrophil Elastase researchgate.net
Cytokinin AnaloguesHartwig-Buchwald Coupling4-Phenylaminopyrrolo[2,3-b]pyridineCytotoxic (HL-60 cells) nih.gov
Kinase InhibitorsVariousVemurafenib, Pexidartinib (B1662808)Kinases nsf.gov

Regioselective Functionalization and Substituent Effects

The ability to selectively functionalize the 1H-pyrrolo[2,3-b]pyridine ring at specific positions is crucial for synthesizing targeted derivatives with desired properties. Research has focused on understanding the regioselectivity of various reactions and the influence of substituents on reactivity.

Electrophilic substitution reactions such as nitration, bromination, and iodination predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring. rsc.org However, functionalization of the pyridine ring can also be achieved. For example, selective functionalization at the 6-position has been accomplished through a Reissert-Henze type reaction on the corresponding N-oxide, allowing for the direct introduction of halogens, cyano, and thiocyanato groups. thieme-connect.comresearchgate.net

Recent advances have also enabled the direct regioselective C-3 chalcogenation (sulfenylation, selenylation, thiocyanation) of 7-azaindoles using an I2/DMSO catalytic system. acs.org This provides access to a range of C-3 functionalized derivatives.

The nature of substituents on the 7-azaindole ring can significantly impact its chemical properties and interactions. Theoretical studies have shown that substituents at the C2 position of the pyrrole (B145914) ring can affect the excited-state proton transfer process in 7-azaindole-water complexes. nih.gov Halogen substitution at C2 was found to lower the energy barrier for double proton transfer. nih.gov Similarly, substitution at the position para to the pyridine nitrogen with electron-donating or electron-withdrawing groups influences the strength of hydrogen bonding and n→π* interactions with other molecules. acs.org Electron-donating groups weaken the hydrogen bond but enhance the n→π* interaction, while electron-withdrawing groups have the opposite effect. acs.org

PositionReaction TypeFunctional Group IntroducedKey Reagents/ConditionsReference
C3Electrophilic Substitution-NO2, -Br, -INitrating/Halogenating agents rsc.org
C3Chalcogenation-SR, -SeR, -SCNI2/DMSO acs.org
C6Nucleophilic Substitution (via N-oxide)-Cl, -Br, -I, -CN, -SCNReissert-Henze conditions thieme-connect.comresearchgate.net

Development of Specialized Synthetic Reagents and Intermediates

1H-Pyrrolo[2,3-b]pyridine and its derivatives are not only synthetic targets but also serve as valuable intermediates and reagents in the construction of other complex molecules. Their unique reactivity allows for their use in a variety of synthetic transformations.

The lithiated form of 7-azaindole, generated by treatment with a strong base like lithium diisopropylamide (LDA), is a key intermediate. For example, the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) proceeds via a lithiated intermediate to form 2-phenyl-7-azaindole through a Chichibabin cyclization. nih.gov

Furthermore, 7-azaindoline intermediates, which are reduced forms of 7-azaindole, are crucial in domino reactions for the selective synthesis of 2-aryl-7-azaindoles and 2-aryl-7-azaindolines. nsf.govrsc.org The chemoselectivity of these reactions can be controlled by the choice of the alkali-amide base. nsf.govrsc.org

Functionalized 7-azaindoles are also used as starting materials for creating more elaborate structures. For instance, 6-ethynyl-7-azaindole, synthesized from the corresponding 6-bromo derivative, can be polymerized to produce polyacetylene with pendant 1H-pyrrolo[2,3-b]pyridyl groups. researchgate.net Additionally, 3,3'-selenobis[1H-pyrrolo[2,3-b]pyridine] and its thio-analogue, prepared from 7-azaindole, have shown fungicidal activity. researchgate.net

The development of synthetic routes to access specific substituted 7-azaindoles, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, highlights the challenges and importance of these compounds as intermediates for medicinal chemistry programs. nih.gov These routes often involve protection/deprotection strategies and cross-coupling methodologies. nih.gov

Intermediate/ReagentPrecursorApplicationReference
Lithiated 7-azaindole7-azaindole + LDAChichibabin cyclization for 2-substituted 7-azaindoles nih.gov
7-Azaindoline2-Fluoro-3-(2-nitroethyl)pyridinesSelective synthesis of 2-aryl-7-azaindoles and -indolines nsf.govacs.orgrsc.org
6-Ethynyl-7-azaindole6-Bromo-7-azaindoleMonomer for polymerization researchgate.net
3,3'-Selenobis[1H-pyrrolo[2,3-b]pyridine]7-azaindoleSynthesis of potential fungicides researchgate.net

Mechanistic Studies of Organic Reactions Involving 1h Pyrrolo 2,3 B Pyridine Hydrate

Proton Transfer Mechanisms in Solution and Gas Phase

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), exhibits fascinating proton transfer dynamics that are crucial to its reactivity. The presence of both a pyrrole (B145914) NH (a hydrogen bond donor) and a pyridine (B92270) nitrogen (a hydrogen bond acceptor) within the same molecule allows for complex proton transfer phenomena. The hydrate (B1144303) form of this compound introduces water, which can act as a proton shuttle, further influencing these mechanisms.

In the gas phase and nonpolar solvents, 7-azaindole readily forms hydrogen-bonded dimers. Upon electronic excitation, these dimers undergo a concerted, ultrafast double-proton transfer, creating a tautomeric species that is responsible for a unique fluorescence emission with a large Stokes shift. ntu.edu.twacs.org This process is highly efficient and occurs on a sub-picosecond timescale. ntu.edu.tw The presence of a single water molecule (a monohydrate) can catalyze this excited-state double-proton transfer by forming a cyclic, doubly hydrogen-bonded complex, effectively acting as a proton wire. acs.org

In polar, aprotic solvents, the proton transfer mechanism can be altered. For instance, in derivatives like 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridine, a dual fluorescence is observed. This is attributed to competition between the proton transfer pathway and the formation of a charge-transfer state, where the dimethylamino group acts as an electron donor and the pyridine ring as an acceptor. ntu.edu.twacs.org The solvent polarity plays a key role in modulating the balance between these two excited-state relaxation pathways. ntu.edu.tw

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in mapping the potential energy surfaces for these proton transfer reactions. These calculations help to determine reaction barriers and elucidate the stepwise versus concerted nature of the proton movement. researchgate.net For example, studies on related systems show that while intramolecular proton transfer may have a considerable energy barrier, the formation of cyclic complexes with protic solvents like water or methanol (B129727) significantly facilitates the process. researchgate.net

Interactive Data Table: Proton Transfer Dynamics of 7-Azaindole Derivatives

Compound/ComplexEnvironmentPhenomenonRate/ConstantCitation
7-Azaindole DimerCyclohexaneExcited-State Double Proton Transfer>6.7 x 10¹⁰ s⁻¹ ntu.edu.tw
DPP/Acetic AcidCyclohexaneAssociation Constant (Ka)5.2 x 10⁴ M⁻¹ ntu.edu.tw
7-Azaindole-WaterGas PhaseCatalyzed Double Proton Transfer- acs.org
DPPPolar, Aprotic SolventsCharge Transfer/Proton Transfer- ntu.edu.twacs.org

Electrophilic Substitution Reactions and Regioselectivity

The 1H-pyrrolo[2,3-b]pyridine scaffold is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is a key aspect of its chemistry, dictating the structure of the resulting derivatives.

Overwhelmingly, electrophilic attack occurs at the C3-position of the pyrrole ring. rsc.org This preference is analogous to that of indole (B1671886) and can be explained by the superior stability of the resulting cationic intermediate (the sigma complex). When the electrophile adds to C3, the positive charge can be delocalized over the pyrrole nitrogen and the pyridine ring without disrupting the aromaticity of the pyridine moiety as significantly as attack at other positions would. aklectures.comyoutube.com

Common electrophilic substitution reactions include:

Halogenation: Bromination and iodination readily occur at the C3-position. rsc.org

Nitration and Nitrosation: These reactions also show a strong preference for the C3-position. rsc.org

Mannich Reaction: This reaction, which introduces an aminomethyl group, proceeds at C3. rsc.org

Acylation: Friedel-Crafts type acylations and Vilsmeier-Haack formylation introduce acyl and formyl groups, respectively, at the C3-position. researchgate.netresearchgate.net

While C3 substitution is dominant, substitution at other positions is not impossible. For instance, one case of nitration at the C2-position has been reported. rsc.org The specific reaction conditions, the nature of the electrophile, and the presence of existing substituents on the ring can influence the regiochemical outcome.

Interactive Data Table: Regioselectivity in Electrophilic Substitution

ReactionReagentPosition of SubstitutionCitation
BrominationBromineC3 rsc.org
IodinationIodineC3 rsc.org
NitrationNitrating agentsPredominantly C3 rsc.org
NitrosationNitrosating agentsC3 rsc.org
Mannich ReactionFormaldehyde, secondary amineC3 rsc.org
AcetylationAcylating agentsC3 researchgate.net
Formylation (Duff)HexamethylenetetramineC3 researchgate.net

Ring Expansion and Rearrangement Reactions

The 1H-pyrrolo[2,3-b]pyridine ring system can undergo fascinating ring expansion and rearrangement reactions, often leading to the formation of different heterocyclic scaffolds.

One notable reaction is the ring expansion of a substituted 1H-pyrrolo[2,3-b]pyridine to a 1,8-naphthyridine (B1210474) derivative. This transformation was observed when 2-phenyl-1H-pyrrolo[2,3-b]pyridine was treated with chloroform (B151607) and a strong base (alkali). rsc.org This reaction likely proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then adds to the pyrrole ring, followed by a rearrangement cascade to form the expanded pyridopyridine system.

Rearrangements are also observed during nucleophilic substitution reactions. For example, the nucleophilic displacement of a 4-chloro group on N-1 substituted pyrrolo[3,2-c]pyridines (an isomer of 7-azaindole) with primary amines can yield a mixture of the expected product and a rearranged 1H-pyrrolo[2,3-b]pyridine derivative. tugraz.at This suggests an equilibrium between the isomeric ring systems under certain reaction conditions, possibly proceeding through a Schiff base intermediate. tugraz.at Similarly, treatment of N-1-unsubstituted 4-chloro- or 4-hydroxypyrrolo[2,3-b]pyridines with amines can also lead to rearrangements, forming N-1-substituted pyrrolo[3,2-c]pyridines. tugraz.at

More complex cascade reactions involving Hofmann rearrangement-ring expansion have been developed for related cyclobutane (B1203170) carboxamides to synthesize 1-pyrrolines, demonstrating a powerful strategy for ring modification. researchgate.net

Reaction Pathway Elucidation in Multi-Component Reactions

1H-Pyrrolo[2,3-b]pyridine and its precursors are valuable building blocks in multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step. Elucidating the reaction pathways of these MCRs is crucial for optimizing conditions and understanding the formation of often complex products.

A common strategy involves the condensation of a 2-amino-1H-pyrrole-3-carbonitrile derivative with an active methylene (B1212753) compound. ajol.info The plausible mechanism for this transformation involves several steps:

Formation of an imine (C=N) group.

Proton transfer to regenerate the lone pair on the amine nitrogen.

Deprotonation of the resulting iminium ion.

Intramolecular cyclization involving the nitrile group to form the new pyridine ring, yielding the 1H-pyrrolo[2,3-b]pyridine core. ajol.info

In another example, an efficient protocol for synthesizing polyfunctionalized tetrahydrocyclopenta researchgate.netnih.govpyrrolo[2,3-b]pyridines was developed through a three-component reaction of an alkyl isocyanide, a dialkyl but-2-ynedioate, and a 1,4-dihydropyridine. beilstein-journals.org The reaction proceeds with high diastereoselectivity, and the relative configuration of the product was confirmed by single-crystal X-ray diffraction. beilstein-journals.org The elucidation of the reaction pathway in such complex transformations often relies on the isolation and characterization of intermediates, or more commonly, on computational studies and the analysis of the final product's stereochemistry to infer the most likely sequence of events.

Catalytic Cycle Intermediates and Transition State Analysis

The mechanistic understanding of reactions involving 1H-pyrrolo[2,3-b]pyridine is greatly enhanced by studying the intermediates and transition states within catalytic cycles. This is particularly relevant for transition-metal-catalyzed reactions, which are frequently employed for the synthesis and functionalization of this scaffold.

Gold(I) catalysis is a powerful tool in this context. For instance, in the gold(I)-catalyzed reaction between ynamides and isoxazoles to form 2-aminopyrroles, the proposed mechanism begins with the activation of the ynamide by the gold(I) catalyst. mdpi.com This is followed by a nucleophilic attack from the isoxazole (B147169) nitrogen, leading to the formation of a gold-containing intermediate. Subsequent steps involve ring-opening and cyclization to yield the final product. mdpi.com

In dual-catalyst systems, such as the Cu(II)/Zn(II)-catalyzed synthesis of 1H-pyrrolo[3,2-c]quinolines from 1,3-butadiynamides, each metal plays a distinct role. The proposed mechanism suggests that the copper(II) catalyst activates the butadiynamide via π-coordination, forming a metal keteniminium intermediate that facilitates intermolecular hydroamination. nih.gov The zinc(II) catalyst then activates the cyano group of the resulting enamine, promoting the final 6-exo-dig cyclization. nih.gov

Computational simulations, including DFT calculations, are indispensable for this type of analysis. They allow for the modeling of reaction energy profiles, the visualization of transition state geometries, and the identification of key intermediates that may be too transient to observe experimentally. nih.govnih.gov This detailed analysis provides insights into the factors controlling reaction rates and selectivity, guiding the development of more efficient and novel synthetic methods.

Selected Research Applications As Non Clinical Biological Probes and Chemical Tools

Fluorescent Probes for Environmental Sensitivity and Protein Structural Dynamics (e.g., 7-azatryptophan (B1233867) analogs)

The 7-azaindole (B17877) core is the chromophore of 7-azatryptophan, an analog of the natural amino acid tryptophan. iastate.eduiastate.edu This analog has emerged as a powerful fluorescent probe for investigating protein structure and dynamics. iastate.eduiastate.eduspiedigitallibrary.org The key advantages of using 7-azatryptophan and its derivatives over tryptophan include its distinct spectral properties, which are sensitive to the local environment. iastate.eduiastate.edu

One of the significant benefits of the 7-azaindole chromophore is that its absorption and emission spectra are red-shifted compared to tryptophan. iastate.eduiastate.edu This shift helps to minimize interference from the natural fluorescence of tryptophan residues within a protein. spiedigitallibrary.org Furthermore, the fluorescence decay of 7-azatryptophan is typically a single exponential in aqueous solutions, simplifying data analysis compared to the more complex, non-exponential decay of tryptophan. iastate.eduiastate.edu

Researchers have successfully incorporated 7-azatryptophan into synthetic peptides and bacterial proteins, allowing for detailed studies of protein folding, conformational changes, and interactions. iastate.eduiastate.edu The unique spectral characteristics of adducts like 5'-phosphopyridoxyl-D,L-7-azatryptophan also present significant potential for their use as intrinsic probes in the optical studies of protein dynamics. nih.gov

Enzyme Active Site Probing and Substrate Specificity Studies (e.g., Nitrile Reductase)

The 1H-pyrrolo[2,3-b]pyridine scaffold, specifically in the form of 7-azaindole derivatives, has been utilized to probe the active sites of enzymes and investigate their substrate specificity. An example of this application is in the study of nitrile reductase.

In one study, various substituted pyrrolopyridines, including those based on the 7-azaindole framework, were synthesized to explore the substrate scope of a novel nitrile reductase enzyme, QueF. tugraz.at This enzyme is involved in the biosynthesis of the modified nucleoside queuosine (B110006) and can reduce a nitrile group to a primary amine. tugraz.at By synthesizing and testing a range of 7-azaindole derivatives, researchers can map the steric and electronic requirements of the enzyme's active site. wits.ac.za The ability of the enzyme to process these analogs provides valuable information about the size, shape, and chemical nature of the substrate-binding pocket. wits.ac.za For instance, the complete conversion of 7-azaindole-4-carbonitrile by a cobalt-containing nitrile hydratase from Rhodococcus rhodochrous demonstrates the enzyme's ability to accommodate this heterocyclic substrate. mdpi.com

Inhibitor Design and Structure-Activity Relationship (SAR) Studies for Research Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent feature in the design of inhibitors for various protein kinases and other enzymes, facilitating detailed structure-activity relationship (SAR) studies. Its ability to form key hydrogen bonding interactions, similar to the adenine (B156593) fragment of ATP, makes it a valuable core for kinase inhibitors. pharmablock.com

Janus Kinase 3 (JAK3) Inhibitor Research

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of Janus kinase 3 (JAK3), a key target for immunomodulatory drugs. jst.go.jpnih.govnih.gov SAR studies have revealed that specific substitutions on the pyrrolopyridine ring are crucial for potent and selective inhibition.

For instance, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increased JAK3 inhibitory activity. jst.go.jpnih.gov Further optimization by substituting the C4-position with a cycloalkyl ring led to even greater potency. nih.gov Docking calculations and WaterMap analysis have been used to understand the binding modes of these inhibitors and rationalize the observed SAR. jst.go.jpjst.go.jp One optimized compound, compound 31, demonstrated potent JAK3 inhibition and showed efficacy in a rat cardiac transplant model. nih.gov Another compound, 14c, was identified as a potent and moderately selective JAK3 inhibitor. nih.govjst.go.jp

CompoundModificationJAK3 IC50 (nM)Reference
6 Initial lead1100 jst.go.jp
14c Carbamoyl at C5, cyclohexylamino at C4Potent, >200-fold increase over 6 nih.govjst.go.jp
31 Optimized C4 and C5 substituentsPotent nih.gov

Cyclin-Dependent Kinase 8 (CDK8) Inhibitor Research

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been employed in the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in cancers like colorectal cancer and acute myeloid leukemia (AML). nih.govacs.orgtandfonline.comnih.gov

Through de novo drug design and SAR analysis, a potent type II CDK8 inhibitor, compound 22, was discovered. nih.govacs.org This compound, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), exhibited a CDK8 IC50 value of 48.6 nM. nih.govacs.org Further studies showed it inhibits the WNT/β-catenin signaling pathway. nih.gov In another study, compound 12, 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, was identified as a potent CDK8 inhibitor with an IC50 of 39.2 nM and showed activity against AML cells by inhibiting the phosphorylation of STAT1 and STAT5. tandfonline.com Additionally, compound 43, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, was identified as a novel type I CDK8 inhibitor with an IC50 of 51.9 nM and also demonstrated anti-AML activity. nih.gov

CompoundTargetIC50 (nM)Mechanism of ActionReference
22 CDK8 (Type II)48.6Inhibits WNT/β-catenin signaling nih.govacs.org
12 CDK839.2Inhibits STAT1/STAT5 phosphorylation tandfonline.com
43 CDK8 (Type I)51.9Inhibits STAT1/STAT5 phosphorylation nih.gov

Phosphodiesterase 4B (PDE4B) Inhibitor Research

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes and central nervous system diseases. nih.govnih.govacs.org

A scaffold-hopping approach led to the identification of this novel series of PDE4B inhibitors. nih.govacs.org SAR studies revealed that the nature of the amide substituent significantly impacts potency and selectivity over the related isoform PDE4D. nih.govacs.org Compound 11h emerged as a potent and selective PDE4B inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.govnih.gov The IC50 values for many derivatives in this series were in the moderate to good range, from 0.11 to 1.1 µM. nih.govacs.org

Exploring Bioisosterism and Scaffold Hopping in Chemical Biology Research

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a classic example of a successful bioisostere for the indole (B1671886) ring. pharmablock.comchemistryviews.orgnih.gov Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. chemistryviews.org The addition of a nitrogen atom to the indole ring to form an azaindole can modulate these properties. pharmablock.comnih.gov

This bioisosteric relationship has been exploited in the development of numerous research compounds, including kinase inhibitors where the 7-azaindole can mimic the adenine of ATP. pharmablock.com For example, the 7-azaindole scaffold was a key discovery in the development of the BRAF inhibitor vemurafenib. pharmablock.com

Scaffold hopping, a computational or experimental strategy to identify novel molecular cores with similar biological activity to a known active compound, has also heavily featured the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govdundee.ac.uk This approach led to the discovery of novel PDE4B inhibitors and M1 positive allosteric modulators based on the pyrrolo[2,3-b]pyridine core. nih.govacs.orgnih.gov In the case of the M1 PAMs, a scaffold-hopping exercise from known modulators led to a new series with a range of pharmacological profiles. nih.gov Similarly, a scaffold-hopping strategy from a 2-phenylimidazo[1,2-a]pyrimidine (B97590) series of proteasome inhibitors led to the identification of a promising 1H-pyrrolo[2,3-b]pyridine-based preclinical candidate. dundee.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.